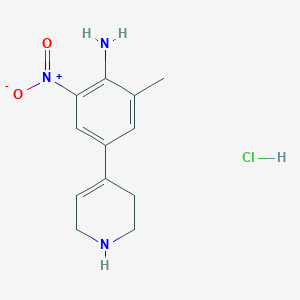

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c1-8-6-10(9-2-4-14-5-3-9)7-11(12(8)13)15(16)17;/h2,6-7,14H,3-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXRYIQYYXHVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Amination of 2-Methyl-4-Substituted Phenylamine Precursors

A key precursor, 2-methyl-4-nitroaniline , can be prepared via nitration of o-toluidine derivatives with controlled protection of the amino group to avoid side reactions.

Step 1: Acylation (Protection)

- Starting with o-toluidine, acylation is performed using acetic acid at 80–120 °C for 1–5 hours to protect the amino group.

- Molar ratio of acetic acid to o-toluidine ranges from 2.0 to 4.0:1.

Step 2: Nitration

- The acylated intermediate undergoes nitration with concentrated nitric acid (65%) at 10–40 °C for 3–6 hours.

- Molar ratio of nitric acid to o-toluidine is 1.0–1.2:1.

- The reaction mixture is then poured into cold water (0–10 °C) to precipitate the nitrated solid.

Step 3: Hydrolysis

- The nitrated solid is hydrolyzed with concentrated hydrochloric acid (35%) at reflux (around 90 °C) for 2–3 hours.

- Molar ratio of hydrochloric acid to o-toluidine is approximately 2.5:1.

Step 4: Purification

- The reaction mixture is acidified to pH 1–2, filtered, and the solid recrystallized from aqueous ethanol to obtain pure 2-methyl-4-nitroaniline.

This method is characterized by a concise process, low cost, and good yield, making it suitable for preparing nitroaniline intermediates for further functionalization.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Molar Ratios (Reagent:Substrate) | Notes |

|---|---|---|---|---|---|

| 1 | Acetic acid (protection) | 80–120 | 1–5 | 2.0–4.0 : 1 | Amino group protection |

| 2 | Concentrated nitric acid (65%) | 10–40 | 3–6 | 1.0–1.2 : 1 | Controlled nitration |

| 3 | Concentrated hydrochloric acid (35%) | ~90 (reflux) | 2–3 | 2.5 : 1 | Hydrolysis to free amine |

| 4 | Acidification and recrystallization | Room temp | — | — | Purification |

Incorporation of the 1,2,3,6-Tetrahydropyridin-4-yl Moiety and Final Assembly

A patent describing the synthesis of related compounds with the 1,2,3,6-tetrahydropyridin-4-yl substituent provides a strategic route that can be adapted for the target compound:

Step 1: Nucleophilic substitution

- Starting from 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine, react with trichloroethyl chloroformate at 10–50 °C for 1–4 hours.

- Molar ratio of starting material to trichloroethyl chloroformate is 1:1.0–1.5.

Step 2: Reduction of Nitro Group

- The nitro group is reduced to an amino group using a suitable reducing agent (e.g., catalytic hydrogenation or chemical reductants).

Step 3: Deprotection

- Removal of protecting groups under reducing conditions to yield the free amine intermediate.

Step 4: Nucleophilic Substitution to Form Hydrochloride Salt

- The free amine intermediate reacts with an appropriate electrophile (e.g., 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine) at 75–110 °C for 6–20 hours.

- Molar ratio of amine intermediate to electrophile is 1:1.0–1.5.

- The product is isolated as the dihydrochloride salt.

This synthetic route is noted for its short sequence, high yield, operational simplicity, and cost-effectiveness.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Molar Ratio | Outcome |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Trichloroethyl chloroformate | 10–50 | 1–4 | 1 : 1.0–1.5 | Compound I formation |

| 2 | Nitro group reduction | Reducing agent (e.g., catalytic hydrogenation) | — | — | — | Compound II (amino derivative) |

| 3 | Deprotection | Reducing agent | — | — | — | Compound III (free amine) |

| 4 | Nucleophilic substitution | Compound IV (electrophile) | 75–110 | 6–20 | 1 : 1.0–1.5 | Final hydrochloride salt (V) |

Research Findings and Analysis

- The use of 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine as a starting material allows for efficient introduction of the tetrahydropyridine ring.

- The nucleophilic substitution with trichloroethyl chloroformate is a key step to activate the molecule for subsequent transformations.

- Selective reduction of the nitro group is critical and must be controlled to avoid over-reduction or degradation of sensitive moieties.

- The final nucleophilic substitution to form the hydrochloride salt proceeds under mild heating, affording high purity and yield.

- The synthetic route is scalable and cost-effective due to readily available reagents and straightforward operations.

- The hydrochloride salt form improves compound stability and handling.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Amino group protection | Acetic acid | 80–120 | 1–5 | Protect amino group during nitration |

| Nitration | Concentrated nitric acid (65%) | 10–40 | 3–6 | Controlled nitration to introduce nitro group |

| Hydrolysis | Concentrated hydrochloric acid (35%) | ~90 (reflux) | 2–3 | Remove protection, generate free amine |

| Nucleophilic substitution (activation) | Trichloroethyl chloroformate | 10–50 | 1–4 | Activate tetrahydropyridine intermediate |

| Nitro group reduction | Catalytic hydrogenation or chemical reductants | Ambient | Variable | Convert nitro to amino group |

| Deprotection | Reducing agents | Ambient | Variable | Remove protecting groups |

| Final nucleophilic substitution | Electrophile (e.g., dichloropyrimidine derivative) | 75–110 | 6–20 | Form hydrochloride salt of target compound |

Chemical Reactions Analysis

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, which includes both a nitro group and a tetrahydropyridine ring, contributes to its diverse applications in research and industry.

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit activity against various bacterial strains. The presence of the nitro group may enhance this activity through mechanisms involving reactive intermediates formed upon reduction .

- Anticancer Effects : Research suggests that 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride may induce apoptosis in cancer cell lines. Its unique structural features could enhance efficacy compared to simpler analogs .

Biochemical Research

This compound plays a role in biochemical reactions by interacting with specific enzymes and receptors:

- It can modulate enzyme activity and influence cellular pathways through its interactions with molecular targets .

Organic Synthesis

As a versatile building block, it is used in the synthesis of more complex organic molecules:

- It serves as a reagent in various organic reactions, facilitating the development of new compounds with tailored properties .

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research indicates promising avenues for further exploration:

- Antimicrobial Studies : Investigations into the antimicrobial properties of similar compounds have shown efficacy against resistant bacterial strains.

- Cancer Therapeutics : Studies on the induction of apoptosis suggest potential pathways for drug development targeting specific cancer types.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride can be compared with similar compounds such as:

2-Methyl-6-nitroaniline: Lacks the tetrahydropyridinyl group, resulting in different chemical and biological properties.

4-Methyl-2-nitroaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride is an organic compound notable for its complex structure and potential biological activities. This compound features a nitro group, a methyl group, and a tetrahydropyridine moiety attached to an aniline core. Its molecular formula is with a molecular weight of approximately 269.73 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Nitration : The starting material, 2-methylaniline, undergoes nitration using concentrated sulfuric acid and nitric acid.

- Reduction : The nitro group is reduced to an amino group using iron powder in hydrochloric acid.

- Cyclization : The intermediate product is cyclized with 1,3-butadiene under acidic conditions to form the tetrahydropyridine ring .

The biological activity of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride is attributed to its interaction with various molecular targets:

- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, influencing cellular processes .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Studies have shown that compounds similar to 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline demonstrate antimicrobial activity. For example:

- Compounds with iodo and nitro moieties have shown inhibition zones ranging from 9 to 20 mm against various pathogens .

Anticancer Activity

Research into the anticancer properties of this compound is ongoing. Preliminary studies suggest potential efficacy against certain cancer cell lines, although detailed results are still required .

Pharmacological Potential

The compound is being investigated for its role as a pharmaceutical intermediate. Its unique structure suggests it may be useful in developing novel therapeutic agents targeting various diseases .

Comparative Analysis

To better understand the unique properties of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride, it can be compared with similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Methyl-6-nitroaniline | Nitro group on aniline | Simpler structure; lacks tetrahydropyridine moiety |

| 4-Methyl-2-nitroaniline | Similar structure but different substitutions | Variations in reactivity and applications |

| 1-Methylpyrrolidinyl-aniline | Pyrrolidine instead of tetrahydropyridine | Different cyclic structure; potential varied activity |

The distinct combination of functional groups in 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline may confer unique biological activities not present in simpler analogs .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profile of related compounds to enhance their efficacy against specific targets such as PfATP4 in malaria treatment. These findings underscore the importance of structural modifications in improving both solubility and metabolic stability while retaining biological activity .

In particular:

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline hydrochloride?

Methodological Answer:

A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, a tetrahydropyridinyl boronic acid derivative can be coupled with a halogenated nitroaniline precursor (e.g., 2-bromo-4-(trifluoromethyl)aniline) under palladium catalysis . Post-coupling, nitro group reduction (e.g., using hydrogenation or sodium borohydride) yields the aniline intermediate, which is then treated with HCl to form the hydrochloride salt. Key steps include:

- Purification : Use reverse-phase HPLC (e.g., C18 column with trifluoroacetic acid modifier) to isolate intermediates. Retention times around 1.31 minutes under TFA-modified conditions are typical .

- Characterization : Confirm intermediates via LCMS (e.g., m/z 243 [M+H-C4H9OCO]<sup>+</sup>) .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of the tetrahydropyridine ring be addressed?

Methodological Answer:

Regioselectivity in tetrahydropyridine derivatives is influenced by ring conformation and substituent electronic effects. To control outcomes:

- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., C-4 vs. C-2 positions).

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to steer electrophilic attack toward the desired position, as seen in analogous syntheses .

- Reagent Screening : Test mild oxidizing agents (e.g., hydrogen peroxide) or Lewis acids (e.g., CuCl2) to modulate reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : Essential for purity assessment. Use TFA-modified mobile phases to resolve polar intermediates (retention time ~1.31 minutes) .

- <sup>1</sup>H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and tetrahydropyridine signals (δ 2.5–4.0 ppm). Compare with structurally similar compounds (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate) .

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl<sup>−</sup> content via ion chromatography) .

Advanced: How can contradictory biological activity data be resolved in pharmacological studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity tests). For example, confirm p38 MAP kinase inhibition via both enzymatic and cellular cytokine suppression assays .

- Solubility Controls : Ensure consistent solubility by pre-dissolving the compound in DMSO (e.g., <21.7 mg/mL) and using fresh stock solutions to avoid aggregation .

- Metabolite Screening : Use LCMS to detect degradation products (e.g., nitro group reduction to amine derivatives) that might interfere with activity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation .

- pH Stability : Monitor aqueous solutions for pH shifts (e.g., aniline hydrochloride derivatives are stable at pH <5; adjust with dilute HCl if necessary) .

- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) to minimize oxidation .

Advanced: How does polymorphism impact pharmacological activity, and how can it be analyzed?

Methodological Answer:

Polymorphs may alter solubility, bioavailability, and target binding. To assess:

- X-Ray Crystallography : Resolve crystal structures to identify polymorphic forms (e.g., compare glutarate vs. hydrochloride salts) .

- DSC/TGA : Detect thermal transitions (e.g., melting points, dehydration events) to distinguish hydrates or solvates .

- In Vitro Bioassays : Compare IC50 values across polymorphs using standardized protocols (e.g., enzyme inhibition assays under controlled pH and temperature) .

Basic: What synthetic precursors or analogs are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

- Nitro-to-Amine Reduction : Synthesize the des-nitro analog to evaluate the nitro group’s role in binding .

- Tetrahydropyridine Modifications : Prepare fully saturated piperidine or oxidized pyridine analogs to assess ring flexibility’s impact .

- Halogenated Derivatives : Introduce bromine or chlorine at the aromatic ring to probe electronic effects .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Screen palladium ligands (e.g., SPhos vs. XPhos) to minimize homocoupling byproducts in Suzuki reactions .

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

- Workup Protocols : Employ scavenger resins (e.g., thiourea-bound silica) to remove residual metal catalysts post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.